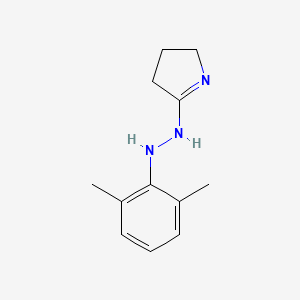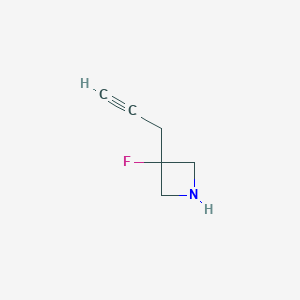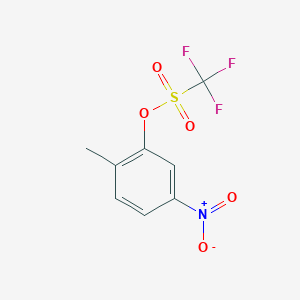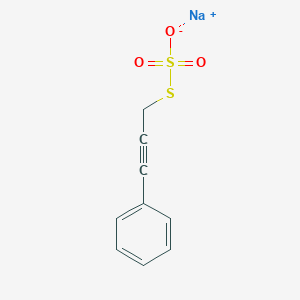![molecular formula C35H29BO3 B15204243 4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9'-xanthen]-2-yl)-1,3,2-dioxaborolane](/img/structure/B15204243.png)
4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9'-xanthen]-2-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a spiro linkage, which connects two distinct aromatic systems: benzo[b]fluorene and xanthene. The dioxaborolane moiety adds further complexity to its structure, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form the spiro linkage between the benzo[b]fluorene and xanthene units. This reaction requires palladium catalysts and boronic acid derivatives under specific conditions, such as the presence of a base and an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced boron-containing compounds.
Substitution: Formation of substituted boron derivatives.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The spiro linkage and the dioxaborolane moiety play crucial roles in its reactivity and binding affinity. The compound can interact with various biological molecules, such as proteins and nucleic acids, through non-covalent interactions, including hydrogen bonding and π-π stacking .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[benzo[c]fluorene-7,9’-xanthen]-9-yl)-1,3,2-dioxaborolane
- Spiro[benzo[b]fluorene-11,9’-thioxanthen]-3’-yl)-1,3,2-dioxaborolane
- Spiro[benzotetraphene-fluorene] derivatives
Uniqueness
4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane stands out due to its unique combination of structural features, including the spiro linkage and the presence of the dioxaborolane moiety. These characteristics confer distinct chemical and physical properties, making it valuable for specific applications in materials science and biological research .
Propiedades
Fórmula molecular |
C35H29BO3 |
|---|---|
Peso molecular |
508.4 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-spiro[benzo[b]fluorene-11,9'-xanthene]-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C35H29BO3/c1-33(2)34(3,4)39-36(38-33)24-17-18-25-26-19-22-11-5-6-12-23(22)20-29(26)35(30(25)21-24)27-13-7-9-15-31(27)37-32-16-10-8-14-28(32)35/h5-21H,1-4H3 |
Clave InChI |
SUIAWGVUSPTUFA-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC5=CC=CC=C5C=C4C36C7=CC=CC=C7OC8=CC=CC=C68 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
![tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15204171.png)
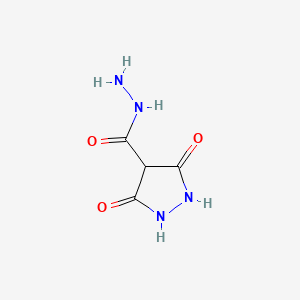
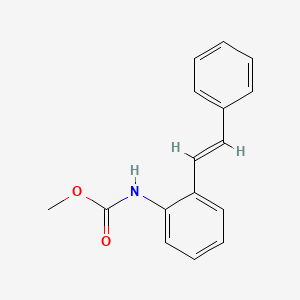

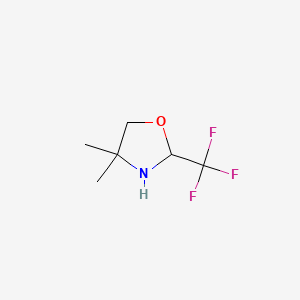
![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)
![1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one](/img/structure/B15204215.png)

![2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B15204222.png)
